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cytosolic phosphoprotein p19 - 126195-39-9

cytosolic phosphoprotein p19

Catalog Number: EVT-1521230
CAS Number: 126195-39-9
Molecular Formula: C23H31N3O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Cytosolic phosphoprotein p19 belongs to the stathmin family of proteins, which are characterized by their ability to bind to tubulin and regulate microtubule stability. This classification highlights its role in cytoskeletal dynamics and cellular signaling networks .

Synthesis Analysis

Methods of Synthesis

The synthesis of cytosolic phosphoprotein p19 involves transcription of its gene followed by translation into protein. The phosphorylation process can be influenced by various kinases, including cyclic adenosine monophosphate-dependent protein kinase, which phosphorylates specific serine residues on the protein.

Technical Details

The synthesis can be studied using techniques such as:

  • Reverse transcription polymerase chain reaction: To analyze mRNA levels.
  • Western blotting: To detect the presence of p19 and assess its phosphorylation status.
  • Mass spectrometry: For detailed characterization of phosphorylation sites and quantification of phosphorylated forms .
Molecular Structure Analysis

Structure

Cytosolic phosphoprotein p19 has a compact structure that includes several functional domains responsible for its interaction with microtubules and other proteins. The precise three-dimensional conformation is crucial for its biological activity.

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have provided insights into the arrangement of amino acids within the protein, revealing regions critical for binding to tubulin and other signaling molecules .

Chemical Reactions Analysis

Reactions

Cytosolic phosphoprotein p19 undergoes several key reactions:

  • Phosphorylation: This reversible modification alters the protein's charge and conformation, affecting its interactions with microtubules.
  • Dephosphorylation: Catalyzed by specific phosphatases, this process restores the unphosphorylated state of p19, thereby modulating its activity.

Technical Details

The kinetics of these reactions can be studied using enzyme assays that measure the rates of phosphorylation and dephosphorylation under varying conditions. Additionally, mass spectrometry can be employed to identify specific phosphorylation sites and quantify changes in phosphorylation status following cellular stimulation .

Mechanism of Action

Process

Cytosolic phosphoprotein p19 functions primarily as a regulator of microtubule dynamics. Upon phosphorylation, it binds to tubulin dimers, promoting their depolymerization. This action is crucial during processes such as cell division and intracellular transport.

Data

Research indicates that alterations in the phosphorylation state of p19 can lead to significant changes in microtubule stability, impacting cellular morphology and motility. The precise mechanisms through which p19 exerts its effects are still under investigation but involve complex signaling pathways that integrate various extracellular signals .

Physical and Chemical Properties Analysis

Physical Properties

Cytosolic phosphoprotein p19 is soluble in aqueous solutions due to its hydrophilic nature. Its molecular weight is approximately 19 kilodaltons, making it relatively small compared to many other proteins.

Chemical Properties

The protein contains multiple serine residues that serve as potential phosphorylation sites. The presence of these sites makes it susceptible to modification by kinases under specific physiological conditions.

Relevant Data or Analyses

Studies have shown that the phosphorylation status of p19 can influence its interactions with other proteins and its localization within the cell. Techniques such as two-dimensional gel electrophoresis have been employed to analyze changes in protein migration patterns upon phosphorylation .

Applications

Scientific Uses

Cytosolic phosphoprotein p19 has several important applications in scientific research:

  • Cell Biology: It serves as a model for studying microtubule dynamics and cellular signaling mechanisms.
  • Cancer Research: Given its role in cell proliferation and survival, alterations in p19 expression or phosphorylation may contribute to tumorigenesis.
  • Neuroscience: Investigating its function may provide insights into neuronal development and plasticity due to its involvement in cytoskeletal rearrangements.
Structural Characterization of Cytosolic Phosphoprotein p19

Primary Sequence Analysis and Post-Translational Modifications

Cytosolic phosphoprotein p19 (also termed stathmin or oncoprotein 18) is a highly conserved 19-kDa protein that serves as a critical regulatory node in cellular signaling pathways. Its primary structure, deduced from cDNA sequencing, reveals intrinsic features that facilitate post-translational modifications (PTMs) essential for its function. The protein undergoes two signature PTMs that govern its biochemical behavior: N-terminal processing and multi-site phosphorylation. These modifications enable p19 to function as a molecular switch that integrates extracellular signals with cytoskeletal dynamics and cell cycle progression. The precision of these modifications underscores the sophisticated regulation of this small but multifunctional phosphoprotein [1] [4] [5].

N-Terminal Acetylation and Initiator Methionine Processing

Mass spectrometry analyses of p19 purified from bovine brain tissue reveal a distinctive N-terminal modification pattern. The initiator methionine residue is absent in the mature protein, with proteolytic cleavage occurring co-translationally. The nascent N-terminal alanine subsequently undergoes N-acetylation, resulting in an Nα-acetylalanine moiety. This irreversible modification confers significant biochemical consequences: it stabilizes the protein against degradation, neutralizes the positive charge of the free amino group, and may facilitate specific protein-protein interactions. The N-acetylation represents a constitutive modification observed consistently across mammalian species, suggesting evolutionary conservation of this structural feature. This modification occurs independently of cellular activation states, positioning it as a fundamental component of p19's structural identity rather than a regulatable switch [1] [4] [5].

Table 1: Characterized Post-Translational Modifications of p19

Modification TypeResidue/LocationFunctional ConsequenceDetection Method
N-terminal acetylationAla-1Enhanced stability, charge neutralizationLC/MS of proteolytic fragments
PhosphorylationSer-25Alters tubulin binding affinityLC/MS, phosphatase sensitivity
PhosphorylationSer-38Regulates microtubule dynamicsLC/MS, phosphatase sensitivity
Proline-directed phosphorylationSer-16Cell cycle-dependent regulationKinase assays, mutagenesis
Proline-directed phosphorylationSer-63Modulates ternary complex formationKinase assays, mutagenesis

Proline-Directed Serine Phosphorylation Sites (Ser-25, Ser-38)

Liquid chromatography/mass spectrometry (LC/MS) studies of pp19 (phosphorylated p19) have precisely mapped two physiological phosphorylation sites: Ser-25 and Ser-38. These residues reside within nearly identical proline-directed motifs: Leu-Ile-Leu-Ser-Pro-Arg (Ser-25) and Phe-Pro-Leu-Ser-Pro-Pro-Lys (Ser-38), where Ser* denotes the phosphorylated serine. The phosphorylation event adds 80 atomic mass units to the parent peptide, detectable as mass shifts in proteolytic fragments. Both sites are dephosphorylated by alkaline phosphatase treatment, confirming the presence of phosphate groups. The structural similarity of these motifs suggests recognition by a single proline-directed serine kinase, with p34cdc2 (a cyclin-dependent kinase) identified as the primary candidate. This kinase preference links p19 phosphorylation to cell cycle regulation, particularly during the G2/M transition when p34cdc2 activity peaks. Phosphorylation at these sites induces conformational changes that modulate p19's interaction with tubulin heterodimers, fundamentally altering microtubule dynamics [1] [4] [5].

Table 2: Phosphorylation Site Characteristics of p19

Phosphorylation SiteSequence ContextKinase SpecificityFunctional Consequence
Ser-25Leu-Ile-Leu-Ser*-Pro-ArgProline-directed kinases (p34cdc2)Reduces tubulin sequestration capacity
Ser-38Phe-Pro-Leu-Ser*-Pro-Pro-LysProline-directed kinases (p34cdc2)Disrupts ternary complex formation
Ser-16Variable contextcAMP-dependent protein kinaseAttenuates microtubule catastrophe activity
Ser-63Variable contextMAP kinasePromotes dissociation from tubulin

Tertiary Structure and Microtubule-Binding Domains

Despite its small size, p19 exhibits remarkable structural complexity that underpins its function as a microtubule-destabilizing factor. The protein lacks a globular tertiary structure, instead adopting distinct conformational regions with specialized functions. Biophysical analyses including circular dichroism (CD) spectroscopy reveal three functionally demarcated domains:

  • An unstructured N-terminal region (residues 1-44): This domain contains the phosphorylation sites Ser-25 and Ser-38. While intrinsically disordered, it transiently forms a polyproline type II (PPII) helix structure stabilized by consecutive proline residues, detectable through its characteristic far-UV CD signature with maximum at 228 nm and minimum at 201 nm. This structural plasticity enables conformational adaptability upon phosphorylation.
  • Helix 1 (H1, residues 44-89): Exhibiting high helical propensity (62% helicity), this amphipathic helix contains coiled-coil forming sequences critical for protein-protein interactions.
  • Helix 2 (H2, residues 90-142): This region displays low inherent helicity (17%) but gains secondary structure stability through cooperative interactions with H1.

The functional microtubule-binding domain emerges through the collaboration of H1 and H2, which together form an extended helix capable of engaging tubulin heterodimers. Neither helix alone effectively binds tubulin or inhibits microtubule polymerization. Cross-linking studies combined with mass spectrometry demonstrate that full-length p19 bridges two α-tubulin molecules, forming a T₂S (two tubulin heterodimers + one stathmin) ternary complex. The binding interface localizes to helix 10 of α-tubulin, a region crucial for longitudinal interactions in microtubule protofilaments. This strategic binding sterically hinders tubulin incorporation into growing microtubules and promotes microtubule catastrophe. Phosphorylation at Ser-25 and Ser-38 induces conformational changes that disrupt this cooperative binding, particularly diminishing interactions with the second tubulin heterodimer [3] [4] [10].

Table 3: Structural and Functional Domains of p19

Structural DomainResidue SpanStructural FeaturesFunctional Role
N-terminal domain1-44Intrinsically disordered with PPII helical segmentsPhosphoregulation platform
Helix 1 (H1)44-89High α-helical propensity (62%)Primary tubulin binding interface
Helix 2 (H2)90-142Low inherent helicity (17%), stabilized by H1Cooperative tubulin binding
Tubulin-binding domain44-142Extended helix via H1-H2 cooperationForms T₂S ternary complex with tubulin

Comparative Structural Homology Across Species

Cytosolic phosphoprotein p19 exhibits extraordinary evolutionary conservation across mammalian species, underscoring its fundamental role in cellular physiology. Sequence alignment reveals 98% identity between bovine, murine, and human variants, with phosphorylation sites and structural domains entirely preserved. The N-terminal acetylation motif and proline-directed serine phosphorylation sites (Ser-25 and Ser-38) show absolute conservation, indicating strong selective pressure maintaining these functional elements. Even in avian species, p19 maintains greater than 95% sequence identity with mammalian counterparts. This exceptional conservation extends to the microtubule-binding domain, where the residues responsible for α-tubulin interaction around helix 10 display no substitutions across vertebrates [1] [4] [5].

Functional conservation is evidenced by experimental studies demonstrating that p19 orthologs from different species exhibit identical biochemical activities. Bovine p19 effectively sequesters rat tubulin dimers, while human recombinant p19 rescues microtubule dynamics in mouse knockout fibroblasts. Despite this functional redundancy, gene knockout studies in mice reveal an unexpected phenotypic resilience: metablastin (p19/stathmin) null mice develop normally without overt anatomical, behavioral, or reproductive abnormalities. This apparent paradox suggests compensatory mechanisms rather than functional dispensability. The neuronal protein SCG10, which shares structural homology in the tubulin-interacting domain but features distinct membrane association, shows no upregulation in p19-deficient mice, implying compensation may occur through functional redundancy among different regulatory pathways rather than homologous proteins. The preserved structural elements across 200 million years of mammalian evolution confirm p19's indispensable role in cellular regulation, maintained through compensatory networks rather than dispensability [4] [6] [7].

Table 4: Evolutionary Conservation of p19 Across Species

SpeciesSequence Identity (%)Phosphorylation Site ConservationFunctional Equivalence
Bovine100 (reference)Ser-25, Ser-38 preservedPurified protein standard
Human98Identical motif conservationRescues microtubule dynamics in knockout cells
Mouse98Identical motif conservationKnockout model development
Rat98Identical motif conservationExpression in neuronal development studies
Chicken95Identical motif conservationTubulin sequestration activity

Properties

CAS Number

126195-39-9

Product Name

cytosolic phosphoprotein p19

Molecular Formula

C23H31N3O3

Synonyms

cytosolic phosphoprotein p19

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